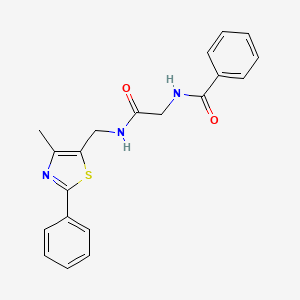
N-(2-(((4-methyl-2-phenylthiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(((4-methyl-2-phenylthiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide, commonly known as MPTP, is a chemical compound that has been extensively studied in scientific research due to its ability to induce Parkinson's disease-like symptoms in humans and animals. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the brain, leading to a decrease in dopamine levels and subsequent motor dysfunction.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been found to have substantial antimicrobial activity . A series of derivatives of this compound were synthesized and screened for in vitro antibacterial activity against a Gram-negative strain, Escherichia coli, a Gram-positive strain Staphylococcus albus, and in vitro antifungal activity against Candida albicans, Aspergillus niger, Rhodotorula glutinis, and Penicillium chrysogenum .
Antifungal Activity
Eight thiazolyl-1,2,3-triazolyl-alcohol derivatives of this compound reported promising antifungal activity against A. niger . This suggests that these compounds could assist in the development of lead compounds as a treatment against fungal infections .
Antibacterial Activity
Compounds derived from this compound showed good antibacterial activity against S. albus . This suggests potential use in the development of new antibacterial treatments .
Antitumor Activity
Some derivatives of this compound have shown promising results in antitumor activity. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and tested for their cytotoxicity activity on three human tumor cell lines .
Anticancer Activity
Three derivatives of this compound were evaluated against a breast cancer cell line for their antitumor activity . This suggests potential use in the development of new anticancer treatments .
Development of New Drugs
The compound is a part of the thiazole family, which is known for its broad range of chemical and biological properties. Thiazole derivatives have been used in the development of new drugs with diverse biological activities such as antibacterial, antifungal, anti-inflammatory, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Antithrombotic Agent
This compound has been identified as a potent and long-acting antithrombotic agent . This suggests potential use in the treatment of thrombotic diseases .
Treatment Against Microbial Infection
The substantial antimicrobial activity of derivatives of this compound suggests that these compounds could assist in the development of lead compounds as a treatment against microbial infection .
Wirkmechanismus
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit a broad spectrum of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
Thiazole derivatives have been reported to interact with their targets in a way that modulates their function . This modulation can result in changes to cellular processes, leading to the observed biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiazole derivatives , it is likely that this compound affects multiple pathways. These could include pathways involved in microbial growth, inflammation, and cellular proliferation, among others.
Result of Action
Given the reported biological activities of thiazole derivatives , this compound may have effects such as inhibiting microbial growth, reducing inflammation, or modulating cellular proliferation.
Eigenschaften
IUPAC Name |
N-[2-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-17(26-20(23-14)16-10-6-3-7-11-16)12-21-18(24)13-22-19(25)15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWKBCHXPLJAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(((4-methyl-2-phenylthiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

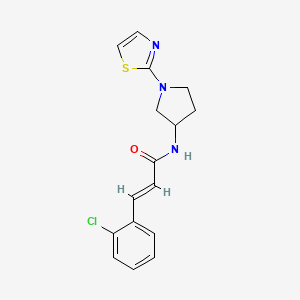


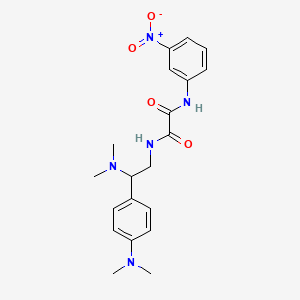
![Tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2548734.png)
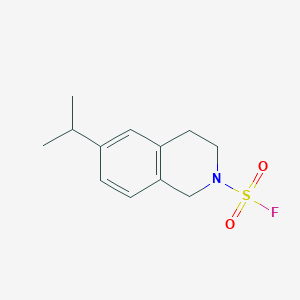

![(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2548741.png)
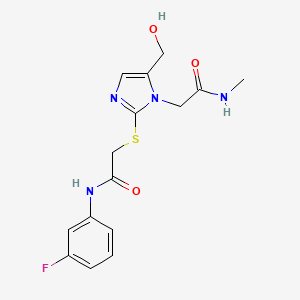
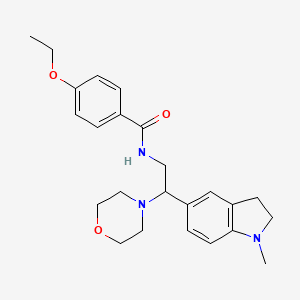
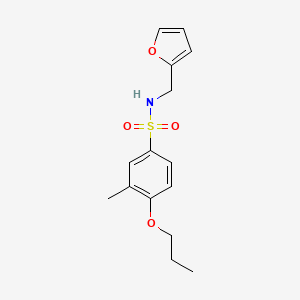
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2548748.png)
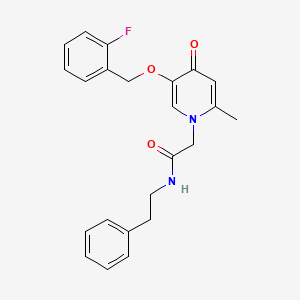
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2548751.png)